molecular formula C21H20FN3O2 B2897449 N-(cyclopropylmethyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide CAS No. 1189918-00-0

N-(cyclopropylmethyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B2897449
CAS No.: 1189918-00-0
M. Wt: 365.408
InChI Key: QSKDDESKFBWCGO-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a cyclopropylmethyl group at the carboxamide nitrogen, a 4-fluorobenzamido substituent at position 3, and a methyl group at position 5 of the indole core. The cyclopropylmethyl moiety enhances metabolic stability by reducing oxidative degradation, while the fluorine atom on the benzamido group likely improves lipophilicity and target binding via hydrophobic and electronic effects.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-[(4-fluorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-12-2-9-17-16(10-12)18(19(24-17)21(27)23-11-13-3-4-13)25-20(26)14-5-7-15(22)8-6-14/h2,5-10,13,24H,3-4,11H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKDDESKFBWCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Indole-2-Carboxamide Family

The compound shares structural similarities with synthetic cannabinoids and photoactivatable indole derivatives. Key comparisons include:

Compound Structural Features Biological Relevance Key Differences
5F-AMP (N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) Cyclopropylmethyl group; fluorinated alkyl chain at position 1 Synthetic cannabinoid receptor agonist Target : 5-fluoropentyl chain vs. 4-fluorobenzamido; lack of 5-methyl substitution
3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide Azidomethyl and benzoylphenethyl groups; chloro at position 5 Photoaffinity labeling probe for GPCR studies Target : No photoactivatable groups; 5-methyl vs. 5-chloro substitution
Berotralstat (1-[3-(aminomethyl)phenyl]-N-(5-{(R)-(3-cyanophenyl)[(cyclopropylmethyl)amino]methyl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) Cyclopropylmethylamino group; trifluoromethyl pyrazole core Plasma kallikrein inhibitor (approved for hereditary angioedema) Target : Indole vs. pyrazole core; absence of trifluoromethyl group

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The cyclopropylmethyl group confers resistance to cytochrome P450-mediated oxidation, similar to Berotralstat, which uses this moiety to prolong half-life .
  • Receptor Binding: Unlike 5F-AMP, which targets cannabinoid receptors via fluoropentyl chains, the target’s 4-fluorobenzamido group may favor interactions with serotonin or kinase receptors due to aromatic stacking effects .

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